molecular formula C6H8N2O B2556469 1-(oxiran-2-ylmethyl)-1H-pyrazole CAS No. 72430-57-0

1-(oxiran-2-ylmethyl)-1H-pyrazole

Cat. No. B2556469
Key on ui cas rn: 72430-57-0
M. Wt: 124.143
InChI Key: KNNLVTFDVNTISF-UHFFFAOYSA-N
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Patent
US07851570B2

Procedure details

Compounds of formula 2. Reaction of sodium hydroxide with appropriate 1H-pyrazole starting material in neat epichlorohydrin at room temperature furnishes the corresponding 1-oxiranylmethyl-1H-pyrazole compound. To this product is added distilled water and an excess of secondary amine. The reaction mixture is then heated at moderate to high temperature (˜80° C.) for several hours. After suitable work-up (typically column chromatography), the corresponding 1-amino-3-(pyrazol-1-yl)-propan-2-ol compound is isolated.
[Compound]
Name
formula 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[NH:3]1[CH:7]=[CH:6][CH:5]=[N:4]1.[CH2:8]([CH:10]1[O:12][CH2:11]1)Cl>>[O:12]1[CH2:11][CH:10]1[CH2:8][N:3]1[CH:7]=[CH:6][CH:5]=[N:4]1 |f:0.1|

Inputs

Step One
Name
formula 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(C1)CN1N=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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